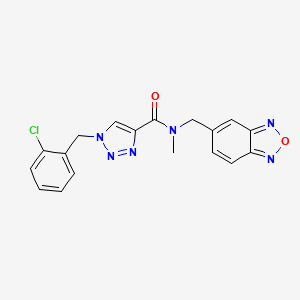![molecular formula C20H17NO2 B5121800 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as L-741,626, is a synthetic compound that belongs to the class of benzazepine derivatives. It is a potent and selective antagonist of the dopamine D2 receptor and has been extensively studied in the field of neuroscience.
作用机制
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one acts as a competitive antagonist of the dopamine D2 receptor, binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the dopamine D2 receptor and a reduction in dopamine-mediated signaling pathways. The dopamine D2 receptor is involved in the regulation of movement, emotion, and cognition, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one are primarily related to its antagonism of the dopamine D2 receptor. This results in a decrease in the activity of the dopamine-mediated signaling pathways, which can lead to a reduction in movement, emotion, and cognition. 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been shown to be effective in preclinical studies of addiction, schizophrenia, and Parkinson's disease, indicating its potential therapeutic value.
实验室实验的优点和局限性
The advantages of using 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments include its potency and selectivity for the dopamine D2 receptor, which allows for precise manipulation of the dopamine-mediated signaling pathways. However, the limitations of using 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
For research on 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include further investigation of its potential therapeutic value in various neurological and psychiatric disorders. This includes studies on its efficacy in animal models of addiction, schizophrenia, and Parkinson's disease, as well as clinical trials in humans. Additionally, further research is needed to understand the potential off-target effects of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one and to develop more selective dopamine D2 receptor antagonists.
合成方法
The synthesis of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one involves a multi-step process that starts with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the benzazepine ring. The final step involves the introduction of the ketone group at the 1-position of the benzazepine ring through the reaction with a Grignard reagent.
科学研究应用
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been used in preclinical studies to investigate the role of the dopamine D2 receptor in addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
3-(2-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-9-5-4-8-15(19)17-12-18(22)20-14-7-3-2-6-13(14)10-11-16(20)21-17/h2-11,17,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATAMXVFHRCWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)
amino]butanoate](/img/structure/B5121727.png)
![ethyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5121730.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)
![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)
![3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide](/img/structure/B5121784.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5121787.png)
![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)
